Quinacainol

Cardiac Electrophysiology Ion Channel Selectivity Patch-Clamp

Researchers isolating sodium channel contributions to cardiac electrophysiology face confounding potassium current blockade with standard agents. Quinacainol achieves potent INa inhibition (EC50 95 µM) while completely sparing transient outward (Ito) and sustained (IKsus) potassium currents, even at 1.5 mmol/L. This selectivity enables cleaner mechanistic studies without potassium channel interference. - 5-10× greater in vivo potency and 2-3× longer duration than quinidine sulfate - Minimal blood pressure perturbation at antiarrhythmic doses - Validated in ouabain-induced ventricular tachycardia conversion (canine model)

Molecular Formula C21H30N2O
Molecular Weight 326.5 g/mol
CAS No. 86073-85-0
Cat. No. B1678641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinacainol
CAS86073-85-0
Synonyms1-(4-(2-tert-butylquinolyl))-3-(4-piperidyl)propanol
PK 10139
PK-10139
quinacainol
RP 54272
RP-54272
Molecular FormulaC21H30N2O
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC2=CC=CC=C2C(=C1)C(CCC3CCNCC3)O
InChIInChI=1S/C21H30N2O/c1-21(2,3)20-14-17(16-6-4-5-7-18(16)23-20)19(24)9-8-15-10-12-22-13-11-15/h4-7,14-15,19,22,24H,8-13H2,1-3H3
InChIKeyOPNPUTUBENWDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Quinacainol: Differentiated Class I Antiarrhythmic Profile


Quinacainol (also known as PK 10139 or RP 54272) is a synthetic quinolinemethanol derivative classified as a Class I antiarrhythmic agent that acts as a sodium channel antagonist. It is a racemic compound with the molecular formula C21H30N2O and a molecular weight of 326.48 g/mol [1]. Quinacainol blocks cardiac sodium currents (INa) in a concentration-dependent manner with an EC50 of 95 µM, and it exhibits both Class Ia and Ic antiarrhythmic properties, producing slowing of action potential conduction with only slight prolongation of action potential duration . The compound demonstrates a distinctive ion channel selectivity profile, preferentially inhibiting sodium channels while sparing transient outward (ito) and sustained (iKsus) potassium currents even at high concentrations [2].

Why Quinacainol Cannot Be Interchanged with Other Class I Agents


Substitution of Quinacainol with other Class I antiarrhythmic agents (e.g., quinidine, lidocaine, flecainide) is not scientifically justified due to significant differences in ion channel selectivity, kinetic behavior, and potency profiles. Quinacainol exhibits a unique combination of properties that distinguish it from both Class Ia (e.g., quinidine) and Class Ic (e.g., flecainide) agents, including near-complete sparing of potassium currents at sodium channel-blocking concentrations and substantially prolonged binding kinetics compared to quinidine [1]. Furthermore, Quinacainol demonstrates 5- to 10-fold greater in vivo potency and 2- to 3-fold longer duration of action than quinidine sulfate, with differential effects on blood pressure regulation that may confer distinct safety advantages [2][3]. These pharmacodynamic distinctions preclude simple interchangeability and necessitate compound-specific evaluation in experimental and procurement contexts.

Differential Evidence vs. Key Class I Antiarrhythmics


Potassium Current Sparing vs. Quinidine

Quinacainol demonstrates a high degree of selectivity for sodium channels over potassium channels, a critical differentiating feature compared to the classic Class Ia agent quinidine. In whole-cell patch-clamp studies using rat isolated ventricular myocytes, quinidine at a half-maximal sodium channel-blocking concentration reduced peak transient outward potassium current (ito) amplitude and increased the rate of inactivation of ito, while also blocking sustained potassium current (iKsus). In contrast, quinacainol did not effectively block voltage-dependent potassium currents even at concentrations as high as 1.5 mmol/L, a concentration far exceeding its sodium channel EC50 of 95 µM [1].

Cardiac Electrophysiology Ion Channel Selectivity Patch-Clamp

Sodium Channel Blockade Kinetics vs. Quinidine

Quinacainol exhibits markedly slower binding and unbinding kinetics at the cardiac sodium channel compared to quinidine. In direct comparative patch-clamp experiments, the onset and recovery from sodium current blockade were considerably prolonged for quinacainol relative to quinidine, despite both compounds blocking sodium currents with similar potency (EC50 values of 95 ± 25 µmol/L for quinacainol vs. 50 ± 12 µmol/L for quinidine) [1]. This kinetic profile is consistent with the behavior of Class Ic antiarrhythmic agents, which exhibit slow dissociation from the sodium channel.

Sodium Channel Binding Kinetics Use-Dependence

In Vivo Potency and Duration vs. Quinidine

Quinacainol demonstrates substantially greater potency and longer duration of action than quinidine sulfate in preclinical in vivo models. Early pharmacological characterization established that Quinacainol (PK 10139) is approximately 10 times more potent and at least 2 to 3 times longer acting than quinidine sulfate [1]. In anesthetized dogs, Quinacainol was 42.5 times more potent than quinidine in increasing His-Purkinje conduction time (HV interval) and 46 times more potent in increasing total auriculoventricular conduction time (QS interval) [2]. The near 100% active antiarrhythmic dose of Quinacainol (1.5 mg/kg i.v.) completely converted ouabain-induced ventricular tachycardia to sinus rhythm for over 30 minutes, an effect sustained without the peripheral and central nervous system side effects observed with quinidine [1].

Antiarrhythmic Efficacy In Vivo Pharmacology Canine Arrhythmia Models

Hemodynamic Impact: Blood Pressure Stability

Quinacainol exhibits a distinctive hemodynamic profile characterized by minimal effects on systemic blood pressure, in contrast to most Class I antiarrhythmic agents which typically produce significant hypotensive effects. In chronically prepared conscious rats, administration of Quinacainol at doses ranging from 1 to 8 mg/kg i.v. produced no major alterations in blood pressure, despite dose-dependent prolongation of P-R interval and QRS duration [1]. This observation stands in contrast to the well-documented vasodepressor effects of quinidine and other Class I agents. However, Quinacainol does produce a measurable negative inotropic effect: in patients with normal left ventricular function, intravenous Quinacainol administration decreased cardiac contractility, with Vmax decreasing from 1.56 ± 0.56 circ/sec to 1.36 ± 0.45 circ/sec at 5 minutes and to 1.36 ± 0.61 circ/sec at 25 minutes post-dose in untreated subjects, an effect that was unmasked and persisted under autonomic blockade [2].

Hemodynamics Blood Pressure Cardiac Contractility

Antiarrhythmic Efficacy and Proarrhythmic Threshold in Ischemia

Quinacainol demonstrates a defined therapeutic window with quantifiable antiarrhythmic efficacy and a well-characterized proarrhythmic threshold. In conscious rats subjected to left anterior descending coronary artery occlusion, Quinacainol produced antiarrhythmic actions at oral doses of 2.0 and 4.0 mg/kg, while a dose of 8.0 mg/kg was proarrhythmic [1]. In a separate study evaluating protection against ischemic arrhythmias, Quinacainol at 4 mg/kg i.v. reduced the incidence of ventricular tachycardia from a control value of 80% to 30%, and reduced the incidence of ventricular fibrillation from a control value of 60% to 10% [2]. Notably, at doses of 0.5 mg/kg and above, Quinacainol increased threshold currents for capture and for ventricular fibrillation, indicating enhanced electrical stability [1].

Ischemic Arrhythmia Ventricular Fibrillation Proarrhythmia Risk

Recommended Research Application Scenarios


Selective Sodium Channel Blockade Without Potassium Interference

Researchers investigating sodium channel physiology in cardiac myocytes can utilize Quinacainol to achieve potent sodium current inhibition (EC50 95 µM) while completely sparing transient outward (ito) and sustained (iKsus) potassium currents, even at concentrations up to 1.5 mmol/L [1]. This selectivity profile distinguishes Quinacainol from quinidine and other Class Ia agents that produce significant potassium channel blockade at comparable sodium channel-blocking concentrations, enabling cleaner mechanistic studies of sodium channel contributions to action potential morphology and arrhythmogenesis.

Sustained Antiarrhythmic Activity in Preclinical Screening

Quinacainol is well-suited for in vivo antiarrhythmic screening programs that require sustained pharmacodynamic effects. Its 2- to 3-fold longer duration of action compared to quinidine sulfate and 10-fold greater potency [2][3] allow for less frequent dosing in chronic animal models, reducing handling stress and experimental variability. The compound's demonstrated efficacy in converting ouabain-induced ventricular tachycardia to sinus rhythm in canine models provides a validated reference point for comparative efficacy assessments.

Class I Antiarrhythmic Subclass Comparative Studies

Quinacainol serves as a valuable reference compound in studies comparing the electrophysiological signatures of Class Ia, Ib, and Ic antiarrhythmic agents. Its unique combination of Class Ic-like binding kinetics (prolonged onset and recovery from sodium channel block) [1] with Class Ia-like effects on action potential duration at high doses [4] makes it an informative tool for dissecting structure-activity relationships and ion channel state-dependence within the quinoline-derived antiarrhythmic chemical series.

Hemodynamic Safety Profiling with Stable Blood Pressure

Investigators conducting cardiovascular studies where maintaining stable systemic blood pressure is a critical endpoint can leverage Quinacainol's minimal effect on blood pressure at antiarrhythmic doses [5]. This property, which contrasts with the hypotensive effects of many Class I agents, reduces confounding hemodynamic variables and allows for more precise assessment of drug-induced changes in cardiac electrophysiology. However, researchers should note that Quinacainol does produce a measurable negative inotropic effect (Vmax reduction of approximately 13% at 5 minutes post-dose) [6], which must be accounted for in experimental design, particularly in models with pre-existing contractile dysfunction.

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